molecular formula C20H21N3O3S2 B14965840 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B14965840
M. Wt: 415.5 g/mol
InChI Key: ZGNUIXLCXKMSKZ-UHFFFAOYSA-N
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Description

The compound 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a central thiazole ring substituted with two 4-ethoxyphenyl groups (at positions N3 and the amide nitrogen) and a thioxo group at position 2. Thiazole derivatives are known for diverse biological activities, including antimicrobial, antihypertensive, and enzyme-inhibitory effects, often modulated by substituents on the thiazole core .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-amino-N,3-bis(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O3S2/c1-3-25-15-9-5-13(6-10-15)22-19(24)17-18(21)23(20(27)28-17)14-7-11-16(12-8-14)26-4-2/h5-12H,3-4,21H2,1-2H3,(H,22,24)

InChI Key

ZGNUIXLCXKMSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)OCC)N

Origin of Product

United States

Biological Activity

4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including an amino group and ethoxyphenyl substituents, contribute to its unique chemical properties and biological efficacy.

  • Molecular Formula: C20H21N3O3S2
  • Molecular Weight: 408.55 g/mol
  • Structure: The compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms, which is crucial for its biological activity .

The biological activity of this compound primarily involves:

  • Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, disrupting pathogen cell membrane integrity or interfering with cancer cell proliferation pathways.
  • Interaction with Biological Macromolecules: Studies indicate that this compound interacts with proteins and nucleic acids, which is essential for understanding its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties against various pathogens. The specific compound has shown:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Potential effectiveness against fungal strains, although specific data on this compound's antifungal activity is limited.

Anticancer Activity

The anticancer properties of 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been investigated through various studies:

  • Cytotoxicity Assays: The compound displays significant cytotoxic effects on several cancer cell lines. For example:
    • IC50 Values: In studies involving various cancer cell lines (e.g., A431 and HT29), the IC50 values were found to be below those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
A431< 1.98
HT29< 1.61

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity.
  • Modifications to the thiazole ring can significantly alter the potency against cancer cells.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole derivatives against human liver carcinoma (HepG2) cells. The results indicated that compounds similar to 4-amino-N,3-bis(4-ethoxyphenyl)-2-thioxo exhibited comparable activities to doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts hydrophobically with target proteins involved in apoptosis pathways, suggesting a mechanism for its anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name (Source) R1 (Position 3) R2 (Amide Substituent) Key Properties/Activities
Target Compound (hypothetical) 4-Ethoxyphenyl (bis) 4-Ethoxyphenyl N/A (Not reported in evidence)
4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-... (15) Phenyl 4-Sulfamoylphenyl Antimicrobial activity
4-Amino-3-(4-methylphenyl)-... 4-Methylphenyl H (carboxamide) Structural data (molecular weight: 265.34)
4-Amino-N-cyclohexyl-3-(4-ethoxyphenyl)-... 4-Ethoxyphenyl Cyclohexyl Enhanced steric bulk
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-... 4-Methoxyphenyl Phenyl Antihypertensive activity
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The target compound’s bis-4-ethoxyphenyl groups are electron-donating due to the ethoxy (–OCH₂CH₃) substituents, which enhance π-π interactions in biological targets compared to electron-withdrawing groups like sulfamoyl (–SO₂NH₂) in compound 15 .
  • Methylphenyl () and methoxyphenyl () substituents offer intermediate electronic effects, influencing lipophilicity and binding affinity .

In contrast, the target compound’s bis-ethoxyphenyl groups may balance lipophilicity and membrane permeability .

Biological Activity Trends :

  • Sulfamoylphenyl -substituted analogs (e.g., compound 15) exhibit antimicrobial activity, likely due to hydrogen bonding with bacterial enzymes .
  • Methoxyphenyl -substituted thiazoles () show antihypertensive effects, suggesting ethoxy analogs might similarly target cardiovascular receptors with enhanced duration due to slower metabolism .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450-mediated O-dealkylation, whereas sulfamoyl or halogenated analogs () may exhibit longer half-lives .

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